N'-(1H-indol-3-ylmethylene)-2-(2-methylphenoxy)acetohydrazide
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Overview
Description
N'-(1H-indol-3-ylmethylene)-2-(2-methylphenoxy)acetohydrazide, also known as IND-2, is a synthetic compound that has gained attention in recent years due to its potential therapeutic applications. This compound belongs to the class of hydrazones and has been studied for its anti-cancer, anti-inflammatory, and anti-microbial properties.
Mechanism of Action
The mechanism of action of N'-(1H-indol-3-ylmethylene)-2-(2-methylphenoxy)acetohydrazide involves the inhibition of multiple signaling pathways that are involved in cancer cell growth and survival. This compound has been found to target the PI3K/Akt/mTOR pathway, which is a key regulator of cell growth and survival. This compound also inhibits the NF-κB pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce inflammation. This compound has also been found to modulate the expression of various genes and proteins that are involved in cancer cell growth and survival.
Advantages and Limitations for Lab Experiments
One of the advantages of using N'-(1H-indol-3-ylmethylene)-2-(2-methylphenoxy)acetohydrazide in lab experiments is its specificity towards cancer cells. This compound has been found to selectively target cancer cells while sparing normal cells. This makes it an attractive candidate for cancer therapy. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for research on N'-(1H-indol-3-ylmethylene)-2-(2-methylphenoxy)acetohydrazide. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the investigation of the potential of this compound as a combination therapy with other anti-cancer drugs. Additionally, further studies are needed to explore the anti-inflammatory and anti-microbial activities of this compound and its potential use in other therapeutic applications.
Synthesis Methods
The synthesis of N'-(1H-indol-3-ylmethylene)-2-(2-methylphenoxy)acetohydrazide involves the condensation of 2-(2-methylphenoxy)acetic acid hydrazide and indole-3-carboxaldehyde. The reaction is carried out in the presence of a catalyst and under specific conditions of temperature and pressure. The yield of the reaction can be improved by optimizing the reaction parameters.
Scientific Research Applications
N'-(1H-indol-3-ylmethylene)-2-(2-methylphenoxy)acetohydrazide has been extensively studied for its potential use in cancer therapy. It has been shown to induce apoptosis (programmed cell death) in cancer cells by targeting multiple signaling pathways. This compound has also been found to inhibit the growth of cancer cells in vitro and in vivo. In addition to its anti-cancer properties, this compound has also been studied for its anti-inflammatory and anti-microbial activities.
properties
IUPAC Name |
N-[(E)-1H-indol-3-ylmethylideneamino]-2-(2-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-13-6-2-5-9-17(13)23-12-18(22)21-20-11-14-10-19-16-8-4-3-7-15(14)16/h2-11,19H,12H2,1H3,(H,21,22)/b20-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDKHIUNZUJZDOP-RGVLZGJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NN=CC2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1OCC(=O)N/N=C/C2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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